4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid
Description
4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring:
- A thiophene ring (5-membered aromatic ring with one sulfur atom).
- A carboxylic acid group at position 2, which confers acidity and hydrogen-bonding capability.
- A methyl group at position 4, contributing steric bulk and modest electron-donating effects.
- A 4-isopropylphenyl group at position 5, providing lipophilicity and steric hindrance.
Properties
IUPAC Name |
4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13(18-14)15(16)17/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPEJNVULONSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174504 | |
| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-97-0 | |
| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects.
Biological Activity
4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid, also known by its CAS number 832737-97-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16O2S
- Molecular Weight : 260.35 g/mol
- CAS Number : 832737-97-0
The compound features a thiophene ring, which is known for its role in various biological activities. Its structure allows for interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study involving human lung adenocarcinoma cells (A549), treatment with this compound resulted in significant cytotoxic effects. The viability of A549 cells decreased markedly after exposure to the compound, indicating its potential as an anticancer agent. The study reported a reduction in cell viability by up to 67% at certain concentrations, suggesting that the compound could be effective in targeting specific cancer types .
The mechanism through which this compound exerts its effects appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells, a crucial pathway for eliminating malignant cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Its efficacy against various bacterial strains is being investigated, with initial results showing potential against Gram-positive pathogens.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiophene vs. Thiazole
- Target Compound : Thiophene core (C₄H₃S).
- Analog: 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid () features a thiazole core (C₃H₂NS), introducing a nitrogen atom.
Substituent Variations on the Phenyl Ring
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : 4-Isopropylphenyl group (electron-donating due to alkyl substituents).
- Analog 1 : 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid () has a difluoromethoxy group (-OCF₂H), which is electron-withdrawing.
- Analog 2 : 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid () features a trifluoromethoxy group (-OCF₃), further amplifying electron-withdrawing effects and lipophilicity .
Sulfur-Containing Substituents
- Analog 3: 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid () includes a methylthio group (-SMe), which is moderately electron-donating and lipophilic.
Functional Group Modifications on the Thiophene Ring
Carboxylic Acid vs. Ester Derivatives
- Target Compound : Free carboxylic acid (-COOH) at position 2.
- Analog: Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate () has a methyl ester (-COOCH₃) and an amino group (-NH₂) at position 3.
Complex Substitution Patterns
- Analog: Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate () includes amino, cyano, and methoxy-oxoethyl groups.
Physicochemical and Electronic Properties
Key Properties (Table)
| Compound Name | Core Structure | Substituent (Position 5) | Functional Group (Position 2) | logP (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Thiophene | 4-Isopropylphenyl | Carboxylic acid | ~3.5 | 290.35 |
| 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid | Thiophene | 4-Difluoromethoxyphenyl | Carboxylic acid | ~2.8 | 310.27 |
| 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid | Thiophene | 4-Methylthiophenyl | Carboxylic acid | ~3.2 | 278.36 |
| Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate | Thiophene | 4-Benzyloxyphenyl | Methyl ester | ~4.1 | 379.44 |
Electronic Effects and Noncovalent Interactions
- Electrostatic Potential (ESP) Analysis: Tools like Multiwfn () can map ESP surfaces, revealing regions of electron density critical for interactions.
Q & A
Basic: What are the optimal synthetic routes for 4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid, and how can purity be maximized?
Answer:
Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-thiophene bond formation, followed by carboxylation or oxidation. Key considerations:
- Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Temperature Control: Maintain 80–110°C during coupling to avoid side products like homocoupling .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methyl at δ 2.3 ppm, isopropyl at δ 1.2–1.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiophene ring vibrations at ~3100 cm⁻¹ .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Answer:
- Software: Use Gaussian or ORCA for geometry optimization (B3LYP/6-311G** basis set).
- Electron Localization: Multiwfn analyzes electron density (ELF, LOL) to map nucleophilic/electrophilic sites on the thiophene ring .
- Reactivity: Fukui indices identify regions prone to electrophilic substitution (e.g., C-3 position) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability: Standardize cell lines (e.g., RAW264.7 for anti-inflammatory assays) and solvent controls (DMSO <0.1%) .
- Orthogonal Validation: Cross-check IC₅₀ values using ELISA (COX-2 inhibition) and fluorescence-based ROS assays .
- Purity Confirmation: Re-run assays with HPLC-purified batches to exclude impurity-driven artifacts .
Basic: What role do substituents (methyl, isopropyl) play in chemical reactivity?
Answer:
- Steric Effects: The isopropyl group at the 4-phenyl position hinders electrophilic substitution at the para position .
- Electronic Effects: Methyl at C-4 stabilizes the thiophene ring via hyperconjugation, enhancing carboxylate ionization (pKa ~3.5) .
Advanced: How to design derivatives for improved anti-inflammatory activity?
Answer:
- Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole group to enhance bioavailability .
- Docking Studies: Use AutoDock Vina to screen derivatives against COX-2 (PDB: 1PXX). Prioritize compounds with ΔG < -10 kcal/mol and hydrogen bonds to Arg120/His90 .
- SAR Insights: Bulky substituents (e.g., allyloxy) at the 4-phenyl position improve membrane permeability .
Basic: What side reactions occur during synthesis, and how are they mitigated?
Answer:
- Over-Oxidation: Carboxylic acid formation from aldehyde intermediates can be controlled using TEMPO/NaClO₂ under mild conditions .
- Dimerization: Use low temperatures (0–5°C) during coupling steps to prevent diaryl ether formation .
- Byproducts: Monitor via TLC (silica, UV visualization) and quench reactions at 85% conversion .
Advanced: How to analyze noncovalent interactions in protein-ligand binding?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
